molecular formula C24H25N5O2 B11392955 N-(6-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-tert-butylbenzamide

N-(6-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-tert-butylbenzamide

Cat. No.: B11392955
M. Wt: 415.5 g/mol
InChI Key: JYWDXCHJRFMNNM-UHFFFAOYSA-N
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Description

N-(6-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-tert-butylbenzamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a benzyl group, and a tert-butylbenzamide moiety

Preparation Methods

The synthesis of N-(6-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-tert-butylbenzamide involves multiple steps. One common synthetic route includes the condensation of 6-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions in an organic solvent like dichloromethane . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of automated synthesis equipment and purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

N-(6-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-tert-butylbenzamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(6-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-tert-butylbenzamide involves inhibition of CDKs, which play a crucial role in cell cycle regulation. By binding to the active site of CDKs, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism highlights its potential as an anti-cancer agent.

Comparison with Similar Compounds

Similar compounds include other triazolopyrimidine derivatives such as:

N-(6-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-tert-butylbenzamide stands out due to its unique combination of structural features and its potent activity against CDKs, making it a promising candidate for further research and development.

Properties

Molecular Formula

C24H25N5O2

Molecular Weight

415.5 g/mol

IUPAC Name

N-(6-benzyl-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-tert-butylbenzamide

InChI

InChI=1S/C24H25N5O2/c1-15-19(14-16-8-6-5-7-9-16)21(31)29-23(25-15)27-22(28-29)26-20(30)17-10-12-18(13-11-17)24(2,3)4/h5-13H,14H2,1-4H3,(H2,25,26,27,28,30)

InChI Key

JYWDXCHJRFMNNM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=C(N2)NC(=O)C3=CC=C(C=C3)C(C)(C)C)CC4=CC=CC=C4

Origin of Product

United States

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